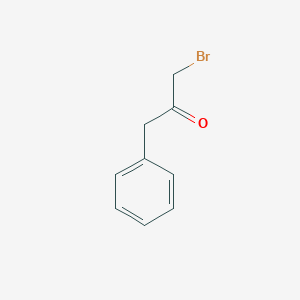










|
REACTION_CXSMILES
|
[C:1]1([Mg]Br)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH2:9]([CH:11]1[O:13][CH2:12]1)[Br:10].O.CC(C)=O.OS(O)(=O)=O.O=[Cr](=O)=O>CCOCC.CC(C)=O>[Br:10][CH2:9][C:11]([CH2:12][C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1)=[O:13] |f:3.4.5|
|


|
Name
|
CuBr
|
|
Quantity
|
0.143 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
25 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCOCC
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)[Mg]Br
|
|
Name
|
|
|
Quantity
|
0.87 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(Br)C1CO1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O
|
|
Name
|
Jones reagent
|
|
Quantity
|
6 mL
|
|
Type
|
reactant
|
|
Smiles
|
CC(=O)C.OS(=O)(=O)O.O=[Cr](=O)=O
|
|
Name
|
|
|
Quantity
|
400 mL
|
|
Type
|
solvent
|
|
Smiles
|
CC(=O)C
|


|
Type
|
CUSTOM
|
|
Details
|
to stir at −78° C. to room temperature overnight
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
EXTRACTION
|
|
Details
|
extracted with ether
|
|
Type
|
WASH
|
|
Details
|
The extracts were washed with H2O and brine
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over Na2SO4
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CUSTOM
|
|
Details
|
evaporated in vacuo
|
|
Type
|
CUSTOM
|
|
Details
|
The crude alcohol thus obtained
|
|
Type
|
TEMPERATURE
|
|
Details
|
chilled in ice
|
|
Type
|
STIRRING
|
|
Details
|
The reaction mixture was stirred at 0° C. for 15 min
|
|
Duration
|
15 min
|
|
Type
|
CUSTOM
|
|
Details
|
was then evaporated in vacuo
|
|
Type
|
WASH
|
|
Details
|
washed repeatedly with water and once with brine
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over Na2SO4
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|


Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrCC(=O)CC1=CC=CC=C1
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.6 g | |
| YIELD: PERCENTYIELD | 75% | |
| YIELD: CALCULATEDPERCENTYIELD | 75.1% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |